molecular formula C17H18N2O5S2 B2802127 2-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile CAS No. 1448136-79-5

2-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B2802127
CAS No.: 1448136-79-5
M. Wt: 394.46
InChI Key: MOAWLGJXKMGVNO-UHFFFAOYSA-N
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Description

2-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile is a useful research compound. Its molecular formula is C17H18N2O5S2 and its molecular weight is 394.46. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

  • Derivatives of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine exhibited significant potent antimicrobial activities against bacterial and fungal pathogens of tomato plants, suggesting their potential in addressing plant disease management issues (Vinaya et al., 2009).

Anticorrosive Properties

  • A study on 4-(4-Aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone showed it to be an effective inhibitor for the prevention of mild steel corrosion in acidic medium, indicating its potential as an anticorrosive agent (Singaravelu & Bhadusha, 2022).

Enzyme Inhibition Activity for Alzheimer’s Disease

  • New N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized to evaluate drug candidates for Alzheimer’s disease, demonstrating the role of such compounds in the development of new therapeutic agents (Rehman et al., 2018).

Synthesis and Structural Studies

  • The synthesis and crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol was reported, contributing to the understanding of the structural characteristics of sulfonyl-piperidine derivatives and their potential applications in various fields (Girish et al., 2008).

Properties

IUPAC Name

2-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S2/c18-12-14-4-1-2-6-17(14)26(22,23)19-9-7-16(8-10-19)25(20,21)13-15-5-3-11-24-15/h1-6,11,16H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAWLGJXKMGVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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